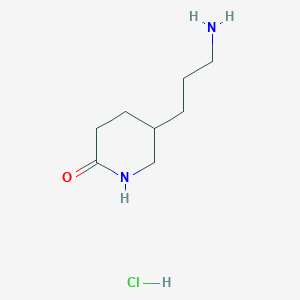
5-(3-Aminopropyl)piperidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminopropyl)piperidin-2-one hydrochloride: is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropyl)piperidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,5-diaminopentane with a suitable carbonyl compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Aminopropyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(3-Aminopropyl)piperidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various piperidine-based compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These compounds may exhibit activity against various diseases, including neurological disorders and infections.
Industry: The compound is also used in the industrial synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
- 4-(3-Aminopropyl)piperidin-2-one hydrochloride
- N-(3-Aminopropyl)piperidine
- 1-(3-Aminopropyl)piperidin-2-one
Comparison: 5-(3-Aminopropyl)piperidin-2-one hydrochloride is unique due to the position of the amino group on the piperidine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct and valuable compound in various applications.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
5-(3-aminopropyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-1-2-7-3-4-8(11)10-6-7;/h7H,1-6,9H2,(H,10,11);1H |
InChI Key |
HLRWCXOEZKPACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















